molecular formula C28H46O4<br>C6H4(COO(CH2)7CH(CH3)2)2<br>C28H46O4 B036322 Diisodecyl phthalate CAS No. 68515-49-1

Diisodecyl phthalate

Cat. No.: B036322
CAS No.: 68515-49-1
M. Wt: 446.7 g/mol
InChI Key: ZVFDTKUVRCTHQE-UHFFFAOYSA-N
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Description

CEP-701, also known as Lestaurtinib, is a synthetic derivative of the indolocarbazole K252a. It is a potent tyrosine kinase inhibitor, primarily targeting fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A, B, and C. This compound has been extensively studied for its potential therapeutic applications in various cancers, particularly acute myelogenous leukemia (AML) due to its ability to inhibit FLT3 mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

CEP-701 is synthesized from the bacterial fermentation product K252a. The synthesis involves multiple steps, including the introduction of functional groups necessary for its activity as a tyrosine kinase inhibitor. The key steps include:

Industrial Production Methods

Industrial production of CEP-701 involves large-scale fermentation of the bacterial strain producing K252a, followed by chemical modification to obtain the final product. The process is optimized to ensure high yield and purity, with stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

CEP-701 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and methylated derivatives of CEP-701, which can be further studied for their biological activity .

Scientific Research Applications

CEP-701 has a wide range of scientific research applications:

Mechanism of Action

CEP-701 exerts its effects by inhibiting the activity of specific tyrosine kinases, particularly FLT3, JAK2, and Trk receptors. By binding to the ATP-binding site of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CEP-701

CEP-701 is unique due to its high selectivity for FLT3 and its ability to overcome resistance mechanisms in cancer cells. Unlike other similar compounds, it has shown synergistic effects when used in combination with traditional chemotherapy, making it a promising candidate for combination therapy in cancer treatment .

Properties

IUPAC Name

bis(8-methylnonyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3
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InChI Key

ZVFDTKUVRCTHQE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
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Molecular Formula

C28H46O4, Array
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DSSTOX Substance ID

DTXSID50274032
Record name Bis(8-methylnonyl) phthalate
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Molecular Weight

446.7 g/mol
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Physical Description

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester
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Boiling Point

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C
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Flash Point

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none
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Density

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96
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Vapor Density

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147
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Impurities

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer.
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Color/Form

Clear liquid

CAS No.

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5
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Melting Point

-58 °F (NTP, 1992), -50 °C
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

A standard 1-liter esterification system was charged with 111 g of phthalic anhydride, 284 g of isodecyl alcohol and 0.5 g of catalyst ATC-II. The system was heated to reflux and the temperature was maintained at 210° C. at reduced pressure. At the end of 1.25 hours the water of reaction was collected and the acid number of the residue was measured to be 0.03 mg KOH/g. Heating was discontinued and excess alcohol removed as the pressure was reduced to 100 torr. Adjusting the temperature to 150° C., hydrolysis of the catalyst and removal of remaining alcohol was accomplished by steam distillation using 40 ml water during 35 minutes at 150° C. and 100 torr. After drying for 15 minutes at these conditions the cloudy crude product was cooled to 90° C. and filtered through a No. 1 Whatman paper to yield a clear residue product diisodecyl phthalate (DIDP) (nD25 =1.4850) having an acid number of 0.04 mg KOH/g and a color of 15 APHA.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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